![molecular formula C10H8ClN3O4S B5556266 N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B5556266.png)
N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
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Description
Synthesis Analysis
The synthesis of related pyrimidine compounds typically involves multistep chemical processes, starting from basic aromatic or heteroaromatic compounds. For instance, compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine were synthesized through chlorination and amination, indicating a general approach that might be applicable to the synthesis of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often elucidated using advanced spectroscopic techniques. For example, the crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction, showcasing the detailed molecular architecture and the interactions within the crystal lattice (Hu Yang, 2009).
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, including interactions with acids and bases, that can significantly affect their chemical properties. The reaction of N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide with different acids and bases has been extensively studied, revealing insights into the tautomerism and the resultant effect on the compound's immunotropic activity (E. S. Ryzhova et al., 2010).
Scientific Research Applications
Irreversible Enzyme Inhibition
Research on pyrimidine derivatives, including those similar to N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, has shown their potential as irreversible enzyme inhibitors. Baker et al. (1967) explored the binding modes of substituted pyrimidines to dihydrofolic reductase, identifying positions on the pyrimidine ring suitable for the placement of a covalent forming group, aiming to design active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Heterocycle Synthesis
The reactivity of pyrimidine nucleosides with chloroethylene oxide and 2-chloroacetaldehyde has been investigated, leading to the synthesis of various adducts. These reactions open up pathways for the creation of novel compounds with potential promutagenic properties, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Barbin, Friesen, O'neill, Croisy, & Bartsch, 1986).
Antimicrobial Activities
Several studies have focused on synthesizing pyrimidine derivatives and evaluating their antimicrobial activities. Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant inhibition on bacterial and fungal growth, compared to standard drugs (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Crystal Structures and Binding Studies
The crystal structures of compounds related to N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide have been analyzed to understand their binding specificity and conformational aspects. Studies on diaminopyrimidine antifolates, such as DDMP, offer insights into their tight binding to dihydrofolate reductase, contributing to their antineoplastic activity (Cody, 1983).
Antifungal and Antineoplastic Activities
Research on pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has highlighted their remarkable antifungal activity, comparing favorably with standard fungicides. These findings demonstrate the potential of pyrimidine derivatives in developing new antifungal agents (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).
properties
IUPAC Name |
N-(3-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGRPYEUUDFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide |
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